2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane
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Overview
Description
2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane is a complex organic compound known for its unique structure and chemical properties. This compound is characterized by the presence of multiple chlorine atoms and an oxirane ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane involves several steps. One common method includes the esterification of para-substituted benzoic acids with 1,4,5,6,7,7-hexachlorobicyclo hepta-2,5-dien-2-ylmethanol . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other substituents .
Scientific Research Applications
2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is studied for its potential antibacterial properties and its effects on biological systems . In industry, this compound is used in the production of certain polymers and as an intermediate in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and oxirane ring allow it to form strong bonds with various substrates, leading to significant changes in their chemical and physical properties. These interactions can result in the inhibition of certain enzymes or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
. These compounds share similar structural features, such as the presence of multiple chlorine atoms and a bicyclic ring system. 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane is unique due to its specific arrangement of functional groups and its distinct chemical reactivity.
Properties
CAS No. |
93951-25-8 |
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Molecular Formula |
C15H16Cl6O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[[1,4,5,6,7,7-hexachloro-2-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2 |
InChI Key |
LQTQDWMOFMCUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
Origin of Product |
United States |
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